4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide is a complex organic compound that features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a phenylsulfonyl butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the hydroxyphenyl group: This step involves the coupling of the benzo[d]thiazole intermediate with a hydroxyphenyl derivative, often through a Suzuki-Miyaura cross-coupling reaction.
Introduction of the phenylsulfonyl butanamide chain: This can be done by reacting the hydroxyphenyl-benzo[d]thiazole intermediate with a phenylsulfonyl chloride and butanamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the sulfonyl group or to reduce the benzo[d]thiazole ring.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzo[d]thiazole derivatives or removal of the sulfonyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity. The phenylsulfonyl butanamide chain can modulate the compound’s solubility and stability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-(2-(benzo[d]thiazol-2-yl)-2-(phenylsulfonamido)ethyl)benzamide: Similar structure but with a different functional group.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Contains a benzo[d]thiazole moiety but with a pyrazine carboxamide group.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Features a benzo[d]thiazole moiety and a naphthalene ring.
Uniqueness
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c26-20-13-12-16(15-18(20)23-25-19-9-4-5-10-21(19)30-23)24-22(27)11-6-14-31(28,29)17-7-2-1-3-8-17/h1-5,7-10,12-13,15,26H,6,11,14H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKHWSPYHGSEMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.